molecular formula C10H13NO B12441233 Ethyl 3-methylbenzimidate CAS No. 827-63-4

Ethyl 3-methylbenzimidate

Cat. No.: B12441233
CAS No.: 827-63-4
M. Wt: 163.22 g/mol
InChI Key: JGUWYURMSOAHCP-UHFFFAOYSA-N
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Description

Ethyl 3-methylbenzimidate is an organic compound with the molecular formula C10H13NO It is a derivative of benzimidate and is characterized by the presence of an ethyl group attached to the nitrogen atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylbenzimidate can be synthesized through the reaction of m-tolunitrile with ethanol in the presence of acetyl chloride. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature over 24 hours. The product is isolated by extraction and purification processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylbenzimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce ethylamines .

Scientific Research Applications

Ethyl 3-methylbenzimidate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of ethyl 3-methylbenzimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

    Ethyl benzimidate hydrochloride: Similar in structure but lacks the methyl group on the benzene ring.

    Methyl benzimidate: Contains a methyl group instead of an ethyl group attached to the nitrogen atom.

    Isopropyl benzimidate: Features an isopropyl group instead of an ethyl group.

Uniqueness: Ethyl 3-methylbenzimidate is unique due to the presence of both an ethyl group and a methyl group, which confer distinct reactivity and properties. This combination allows for specific interactions and applications that are not possible with other benzimidate derivatives .

Properties

IUPAC Name

ethyl 3-methylbenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUWYURMSOAHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523088
Record name Ethyl 3-methylbenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-63-4
Record name Ethyl 3-methylbenzenecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methylbenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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